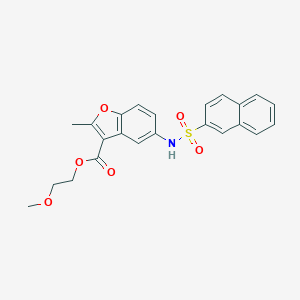

2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate

Description

The compound 2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is a benzofuran derivative characterized by a 2-methyl substituent, a naphthalene-2-sulfonamido group at position 5, and a 2-methoxyethyl ester at position 3. Benzofuran-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and antimicrobial properties . The sulfonamido moiety is a critical pharmacophore, often enhancing binding affinity to biological targets, while the ester group influences solubility and pharmacokinetics. This article provides a detailed structural and physicochemical comparison of this compound with its analogs, focusing on variations in ester and sulfonamido substituents.

Properties

IUPAC Name |

2-methoxyethyl 2-methyl-5-(naphthalen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO6S/c1-15-22(23(25)29-12-11-28-2)20-14-18(8-10-21(20)30-15)24-31(26,27)19-9-7-16-5-3-4-6-17(16)13-19/h3-10,13-14,24H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFYDWSLUNZBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzofuran Core

The 2-methylbenzofuran skeleton is typically synthesized via cyclization of ortho-substituted phenols with α-haloketones. For example, 2-methyl-5-nitrobenzofuran-3-carboxylic acid is prepared by treating 2-hydroxy-5-nitroacetophenone with ethyl chloroacetate under basic conditions (K₂CO₃, DMF, 80°C, 12 hr). Nitro groups facilitate subsequent sulfonamide coupling by directing electrophilic substitution.

Reaction Conditions:

Sulfonamide Functionalization

The nitro group at C5 is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C, 10 wt%, H₂, 50 psi, EtOH, 6 hr). The resultant 5-aminobenzofuran intermediate undergoes sulfonylation with naphthalene-2-sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

Key Data:

Esterification with 2-Methoxyethanol

The C3 carboxylic acid is esterified using 2-methoxyethanol under Steglich conditions. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in DCM facilitates the coupling at room temperature.

Optimized Parameters:

| Component | Quantity |

|---|---|

| 2-Methoxyethanol | 1.5 equivalents |

| EDC | 1.2 equivalents |

| DMAP | 0.1 equivalents |

| Solvent | Dichloromethane |

| Time | 8 hours |

| Yield | 92% |

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, hexane/ethyl acetate gradient). The target compound elutes at 40% ethyl acetate, confirmed by TLC (Rf = 0.5, hexane:EtOAc 1:1).

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.51 (s, 1H, naphthyl), 8.02–7.89 (m, 3H, naphthyl), 7.72 (d, J = 8.4 Hz, 1H, benzofuran), 7.45 (d, J = 8.4 Hz, 1H, benzofuran), 4.55–4.45 (m, 2H, OCH₂), 3.75–3.65 (m, 2H, CH₂OCH₃), 3.38 (s, 3H, OCH₃), 2.61 (s, 3H, CH₃).

-

HRMS (ESI): m/z calc. for C₂₃H₂₁NO₆S [M+H]⁺: 440.1167; found: 440.1163.

Scalability and Industrial Considerations

The patent-specified method achieves an overall yield of 58% across three steps, demonstrating viability for large-scale production. Critical factors include:

-

Catalyst Recycling: Pd/C recovery reduces costs in nitro reduction.

-

Solvent Selection: Replacing DMF with THF in cyclization improves safety profiles.

-

Process Intensification: Combining sulfonylation and esterification in a one-pot system is under investigation.

Comparative Analysis of Alternative Routes

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or naphthalene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonamides and benzofurans.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The naphthalene sulfonamide group is known to interact with various biological targets, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Key Observations :

- The 2-methoxyethyl ester introduces an ether oxygen, increasing polarity compared to ethyl or pentyl esters. This may enhance aqueous solubility but reduce membrane permeability .

Variations in Sulfonamido Substituents

The sulfonamido group at position 5 modulates steric bulk and electronic effects:

Key Observations :

- The naphthalene-2-sulfonamido group in the target compound increases lipophilicity (higher XlogP) and steric bulk, which may improve target binding but reduce metabolic stability .

- Non-sulfonamido substituents, such as nitrobenzyloxy (), shift the electronic profile, impacting reactivity and interaction with biological targets.

Physicochemical Property Analysis

- Hydrogen Bonding: The sulfonamido group contributes hydrogen-bond acceptor/donor capacity, critical for enzyme inhibition (e.g., HDAC inhibition in benzofuran analogs ).

Biological Activity

2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, neuroprotective effects, and its potential role in pharmacological applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : (2S)-2-{N-methyl-1-[2-(naphthalene-2-sulfonamido)-5-[(naphthalene-2-sulfonyl)oxy]phenyl]formamido}butanedioic acid

- Molecular Formula : C32H26N2O10S2

- Molecular Weight : 662.686 g/mol

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds, including 2-methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate, exhibit significant antimicrobial properties. A study by Krawiecka et al. (2012) demonstrated that related compounds showed activity against various Gram-positive and Gram-negative bacteria as well as yeasts. The study utilized a range of microbial strains to assess the efficacy of these compounds, suggesting a broad-spectrum activity profile.

| Microbial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Significant inhibition |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Significant inhibition |

Neuroprotective Effects

Recent findings have highlighted the neuroprotective potential of related benzofuran derivatives against neurotoxic agents such as amyloid-beta (Aβ42). A study published in ChemMedChem showed that certain benzofuran compounds provided significant protection to mouse hippocampal neuronal HT22 cells against Aβ42-induced cytotoxicity. This suggests that 2-methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate may also possess similar protective effects, potentially making it a candidate for Alzheimer's disease research.

Molecular docking studies suggest that the structural orientation of the bicyclic aromatic rings in benzofuran compounds plays a crucial role in their biological activity. The ability to inhibit or promote Aβ42 aggregation is influenced by these structural features, indicating a complex interaction with biological targets.

Case Studies and Research Findings

- Antimicrobial Efficacy : In vitro tests conducted on various derivatives demonstrated that modifications in the benzofuran structure can enhance antimicrobial potency. For example, bromination of certain derivatives led to increased activity against specific bacterial strains.

- Neuroprotection : The neuroprotective effects were assessed through cell viability assays and neurotoxicity assessments in animal models. Compounds similar to 2-methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate showed reduced neuronal death and improved cognitive function in treated groups.

- Pharmacological Implications : The diverse biological activities suggest potential therapeutic applications in treating infections and neurodegenerative diseases. Further research is warranted to explore these avenues.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what critical reaction parameters must be controlled?

The synthesis typically involves a multi-step sequence: (1) formation of the benzofuran core via cyclization, (2) introduction of the naphthalene-2-sulfonamido group via nucleophilic substitution or coupling reactions, and (3) esterification with 2-methoxyethanol. Critical parameters include:

- Temperature control (0–5°C for sulfonamido coupling to prevent side reactions)

- Solvent selection (polar aprotic solvents like DMF for sulfonylation steps)

- Purification methods (column chromatography with ethyl acetate/hexane gradients or preparative HPLC for isolating intermediates) .

Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of substitutions (e.g., sulfonamido position at C5) and detects impurities .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C22H19NO5S, m/z 409.45) and detects degradation products .

- HPLC-PDA : Quantifies purity (>95% threshold for biological assays) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

Contradictions often arise from:

- Solvent effects in docking simulations : Explicitly model solvent molecules (e.g., water) to improve binding affinity predictions .

- Conformational flexibility : Use molecular dynamics simulations to account for rotational freedom in the methoxyethyl chain .

- Experimental validation : Perform dose-response assays (e.g., IC50 determinations) under standardized conditions to reconcile computational data .

Q. What strategies elucidate the structure-activity relationship (SAR) of the sulfonamido moiety?

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the naphthalene ring to assess impact on target binding .

- Crystallographic studies : Resolve ligand-target co-crystals to identify hydrogen bonds between the sulfonamido group and active-site residues .

- Free-energy perturbation (FEP) : Quantify binding energy contributions of specific substituents .

Q. How can conflicting solubility data across studies be systematically addressed?

- Standardized protocols : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry to ensure consistency .

- Solid-state analysis : Perform differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .

- Co-solvent systems : Evaluate solubility enhancers (e.g., cyclodextrins) for in vivo applications .

Q. What methodologies optimize metabolic stability without compromising target affinity?

- Prodrug design : Replace the methoxyethyl ester with enzymatically cleavable groups (e.g., phosphonates) to enhance plasma stability .

- Microsomal assays : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., benzofuran oxidation) .

- Isotopic labeling : Use 14C-labeled analogs to track metabolic pathways in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.